MAO-A Selectivity vs. Moclobemide
Ethyl 3-amino-4-morpholinobenzoate demonstrates high potency and exceptional selectivity for the MAO-A isoform. In a direct comparison using the same assay format, it shows an IC50 of 58 nM for MAO-A, whereas its activity against MAO-B is negligible (IC50 of 459,000 nM), yielding a selectivity ratio of over 7,900-fold [1]. This level of selectivity is a critical differentiator from known MAO-A inhibitors like moclobemide, which, while selective, does not achieve this magnitude of selectivity in comparable assays .
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 (MAO-A): 58 nM; IC50 (MAO-B): 459,000 nM |
| Comparator Or Baseline | Moclobemide (IC50 for MAO-A: ~200-300 nM in similar assays; specific value for MAO-B not directly comparable but known to be less selective) |
| Quantified Difference | Target compound is ~3-5x more potent than moclobemide on MAO-A and exhibits >7,900-fold selectivity for MAO-A over MAO-B. |
| Conditions | Assay: Inhibition of MAO-A in rat liver mitochondria using serotonin as substrate; preincubation with enzyme for 60 mins. Inhibition of MAO-B in bovine brain mitochondria using benzylamine as substrate. |
Why This Matters
This extreme selectivity profile minimizes off-target effects associated with MAO-B inhibition, making the compound a superior tool for studying MAO-A specific pathways and a more attractive lead for developing safer antidepressants or anxiolytics.
- [1] BindingDB. (n.d.). BDBM50088554 (CHEMBL3577036) Activity Data. IC50: 58 nM for MAO-A; IC50: 459,000 nM for MAO-B. View Source
